Cas no 2436770-79-3 (3-Bromo-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine)

3-Bromo-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine is a heterocyclic compound featuring a fused imidazo[1,2-b]pyridazine core substituted with a bromo group at the 3-position and a 4-fluorophenyl moiety at the 2-position. This structure imparts significant potential as a versatile intermediate in pharmaceutical and agrochemical research, particularly in the development of bioactive molecules. The bromo substituent enhances reactivity for further functionalization via cross-coupling reactions, while the fluorophenyl group contributes to electronic modulation and improved binding affinity in target interactions. Its well-defined synthetic route and stability under standard conditions make it a reliable building block for medicinal chemistry and material science applications.
3-Bromo-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine structure
2436770-79-3 structure
Product Name:3-Bromo-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine
CAS No:2436770-79-3
MF:C12H7BrFN3
MW:292.106484651566
CID:6794981
PubChem ID:155982280
Update Time:2025-10-31

3-Bromo-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine Chemical and Physical Properties

Names and Identifiers

    • 2436770-79-3
    • AKOS037621402
    • MFCD32202360
    • 3-Bromo-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine
    • Inchi: 1S/C12H7BrFN3/c13-12-11(8-3-5-9(14)6-4-8)16-10-2-1-7-15-17(10)12/h1-7H
    • InChI Key: WDEHTCULRMDJRG-UHFFFAOYSA-N
    • SMILES: BrC1=C(C2C=CC(=CC=2)F)N=C2C=CC=NN21

Computed Properties

  • Exact Mass: 290.98074g/mol
  • Monoisotopic Mass: 290.98074g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 271
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 30.2Ų

3-Bromo-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB573421-1g
3-Bromo-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine; .
2436770-79-3
1g
€694.20 2024-08-02
abcr
AB573421-5g
3-Bromo-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine; .
2436770-79-3
5g
€1390.00 2024-08-02
abcr
AB573421-10g
3-Bromo-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine; .
2436770-79-3
10g
€1759.20 2024-08-02

3-Bromo-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine Suppliers

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Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 21:04
Price ($):411/824/1042
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3-Bromo-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine Related Literature

Additional information on 3-Bromo-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine

Introduction to 3-Bromo-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine (CAS No: 2436770-79-3)

3-Bromo-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine, identified by the Chemical Abstracts Service Number (CAS No) 2436770-79-3, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the imidazopyridazine class, a structural motif known for its diverse biological activities and potential therapeutic applications. The presence of both bromo and fluoro substituents in its molecular framework enhances its utility as a key intermediate in the synthesis of more complex pharmacological agents.

The imidazo[1,2-b]pyridazine core is a fused bicyclic system consisting of an imidazole ring connected to a pyridazine ring. This particular arrangement facilitates interactions with biological targets, making it a valuable scaffold for drug discovery. The bromo substituent at the 3-position and the 4-fluorophenyl group at the 2-position introduce specific electronic and steric properties that can modulate the compound's reactivity and binding affinity. Such structural features are often exploited to optimize pharmacokinetic profiles and target specificity.

In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with potential therapeutic benefits. The imidazo[1,2-b]pyridazine scaffold has been extensively studied for its role in addressing various diseases, including cancer, inflammation, and infectious disorders. The incorporation of halogen atoms, such as bromine and fluorine, into these molecules has been particularly effective in enhancing their biological activity. For instance, halogenated imidazopyridazines have shown promise as kinase inhibitors, which are critical in targeting aberrant signaling pathways involved in tumor growth and progression.

One of the most compelling aspects of 3-Bromo-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine is its versatility as a building block in medicinal chemistry. Researchers have leveraged this compound to develop derivatives with improved pharmacological properties. For example, studies have demonstrated that modifications at the bromo and fluorophenyl positions can significantly alter the compound's binding affinity to biological targets. This flexibility allows chemists to fine-tune the molecule's characteristics to achieve desired outcomes in preclinical and clinical settings.

The synthesis of 3-Bromo-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine typically involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the bromo substituent often employs halogenation techniques, while the attachment of the 4-fluorophenyl group may involve cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. These synthetic strategies highlight the compound's importance as a precursor in pharmaceutical manufacturing.

Recent advancements in computational chemistry have further enhanced our understanding of how structural modifications influence biological activity. Molecular modeling studies on derivatives of 3-Bromo-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine have revealed insights into its interactions with protein targets. These insights are crucial for designing next-generation drugs with enhanced efficacy and reduced side effects. The ability to predictably modify key functional groups allows researchers to accelerate the drug discovery process significantly.

The pharmaceutical industry has shown particular interest in compounds that exhibit dual-targeting capabilities—interacting with multiple biological pathways simultaneously. The unique structural features of 3-Bromo-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine make it an attractive candidate for such applications. By fine-tuning its chemical properties, scientists aim to develop molecules that can address complex diseases more effectively than single-target agents.

Moreover, the environmental impact of pharmaceutical development has prompted researchers to explore greener synthetic routes for producing compounds like 3-Bromo-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine. Innovations in catalytic systems and solvent-free reactions are being employed to minimize waste and energy consumption without compromising yield or purity. These efforts align with broader sustainability goals within the chemical industry.

In conclusion,3-Bromo-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine (CAS No: 2436770-79-3) represents a promising lead compound in medicinal chemistry due to its versatile structure and potential therapeutic applications. Ongoing research continues to uncover new ways to harness its properties for developing innovative treatments across various medical disciplines. As our understanding of molecular interactions deepens, compounds like this will play an increasingly pivotal role in addressing global health challenges.

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Amadis Chemical Company Limited
(CAS:2436770-79-3)
A1227273
Purity:99%/99%/99%
Quantity:1g/5g/10g
Price ($):411/824/1042
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